molecular formula C14H22N4O5S B12386526 Iroxanadine sulfate CAS No. 276690-61-0

Iroxanadine sulfate

Cat. No.: B12386526
CAS No.: 276690-61-0
M. Wt: 358.42 g/mol
InChI Key: KRDJXQILWJDTAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iroxanadine sulfate, also known as BRX-235 sulfate, is a novel small molecule synthesized by Biorex, Hungary. It is primarily recognized for its cardioprotective properties. This compound induces phosphorylation of p38 stress-activated protein kinase, which plays a crucial role in endothelial cell homeostasis. Endothelial cell function is central to various vascular diseases, including atherosclerosis, restenosis, diabetic angiopathies, microvascular angina, and peripheral arterial disease .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Iroxanadine sulfate involves the activation of p38 kinase and enhancement of stress-responsive heat shock protein expression. The specific synthetic routes and reaction conditions are proprietary and not widely published. it is known that the compound is synthesized through a series of organic reactions involving pyridine derivatives .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. Typically, such compounds are produced in controlled environments adhering to Good Manufacturing Practices (GMP) to ensure purity and consistency. The production involves multiple steps, including synthesis, purification, and formulation .

Chemical Reactions Analysis

Types of Reactions: Iroxanadine sulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxidized pyridine derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Iroxanadine sulfate has a wide range of scientific research applications, including:

Mechanism of Action

Iroxanadine sulfate exerts its effects by inducing the phosphorylation of p38 stress-activated protein kinase. This phosphorylation plays a significant role in maintaining endothelial cell homeostasis. The compound also enhances the expression of stress-responsive heat shock proteins, which protect cells from stress-induced damage. The molecular targets include p38 kinase and heat shock proteins, which are involved in various cellular pathways related to stress response and cell survival .

Comparison with Similar Compounds

    BRX-005: Another form of Iroxanadine with similar properties.

    BRX-235: The base form of Iroxanadine sulfate.

    Pyridine Derivatives: Compounds with similar structures and functions.

Uniqueness: this compound is unique due to its potent activation of p38 kinase and enhancement of heat shock protein expression. This dual action makes it a valuable compound in research and potential therapeutic applications. Its ability to improve the survival of vascular endothelial cells following ischemia/reperfusion stress sets it apart from other similar compounds .

Properties

CAS No.

276690-61-0

Molecular Formula

C14H22N4O5S

Molecular Weight

358.42 g/mol

IUPAC Name

5-(piperidin-1-ylmethyl)-3-pyridin-3-yl-5,6-dihydro-2H-1,2,4-oxadiazine;sulfuric acid

InChI

InChI=1S/C14H20N4O.H2O4S/c1-2-7-18(8-3-1)10-13-11-19-17-14(16-13)12-5-4-6-15-9-12;1-5(2,3)4/h4-6,9,13H,1-3,7-8,10-11H2,(H,16,17);(H2,1,2,3,4)

InChI Key

KRDJXQILWJDTAQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2CONC(=N2)C3=CN=CC=C3.OS(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.